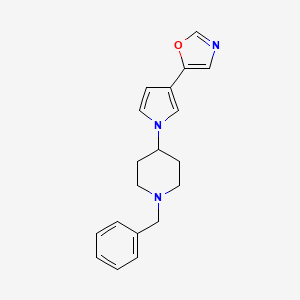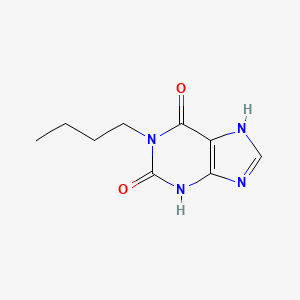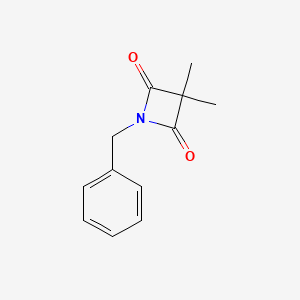
1-Benzyl-3,3-dimethylazetidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-苄基-3,3-二甲基氮杂环丁烷-2,4-二酮是一种以其独特结构和性质而闻名的化合物。它属于氮杂环丁烷-2,4-二酮类,其特征在于包含氮和氧原子的四元环。
准备方法
合成路线和反应条件
1-苄基-3,3-二甲基氮杂环丁烷-2,4-二酮的合成通常涉及以下步骤:
氮杂环丁烷环的形成: 第一步涉及合适的先驱体环化以形成氮杂环丁烷环。这可以通过在碱性或酸性条件下的分子内环化反应实现。
苄基的引入: 苄基可以通过亲核取代反应引入,其中苄基卤化物与氮杂环丁烷环反应。
二甲基化: 在氮杂环丁烷环的 3 位引入两个甲基可以通过使用甲基化试剂(例如碘甲烷)的烷基化反应来完成。
工业生产方法
1-苄基-3,3-二甲基氮杂环丁烷-2,4-二酮的工业生产可能涉及上述合成路线的优化版本,重点关注可扩展性、成本效益和环境考虑因素。连续流动反应器和绿色化学原理可以用于提高生产过程的效率和可持续性。
化学反应分析
反应类型
1-苄基-3,3-二甲基氮杂环丁烷-2,4-二酮经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或其他氧化产物。
还原: 还原反应可以将化合物转化为其还原形式,可能改变其化学性质。
取代: 亲核或亲电取代反应可以将不同的官能团引入分子中。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 烷基卤化物或酰氯等试剂可用于取代反应。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生氧化物,而取代反应可以产生具有不同官能团的各种衍生物。
科学研究应用
1-苄基-3,3-二甲基氮杂环丁烷-2,4-二酮在科学研究中具有多种应用:
药物化学: 该化合物被研究为人类白细胞弹性蛋白酶抑制剂的潜力,这与炎症性疾病的治疗有关.
材料科学: 其独特的结构使其成为开发具有特定性质的新型材料的候选者。
生物学研究: 该化合物与生物分子的相互作用被探索以了解其潜在的治疗效果。
工业应用: 它可用作合成其他复杂分子的中间体。
5. 作用机理
1-苄基-3,3-二甲基氮杂环丁烷-2,4-二酮的作用机理涉及其与特定分子靶点的相互作用。 例如,它通过与酶的活性位点结合而作为人类白细胞弹性蛋白酶抑制剂,从而阻止其活性 。这种抑制可以减少各种疾病中的炎症和组织损伤。
作用机制
The mechanism of action of 1-benzyl-3,3-dimethylazetidine-2,4-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human leukocyte elastase by binding to the enzyme’s active site, thereby preventing its activity . This inhibition can reduce inflammation and tissue damage in various diseases.
相似化合物的比较
类似化合物
1-苄基-3,3-二甲基氮杂环丁烷: 缺少 2,4-二酮官能团。
3,3-二甲基氮杂环丁烷-2,4-二酮: 缺少苄基。
1-苄基氮杂环丁烷-2,4-二酮: 缺少二甲基。
独特性
1-苄基-3,3-二甲基氮杂环丁烷-2,4-二酮由于其苄基、二甲基和氮杂环丁烷-2,4-二酮环的组合而独一无二。
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
1-benzyl-3,3-dimethylazetidine-2,4-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(2)10(14)13(11(12)15)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI 键 |
LGZSEGMYAOALQU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C1=O)CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


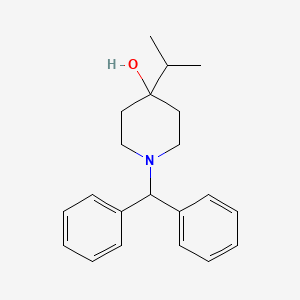
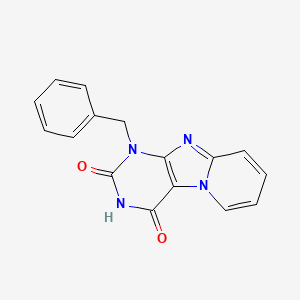
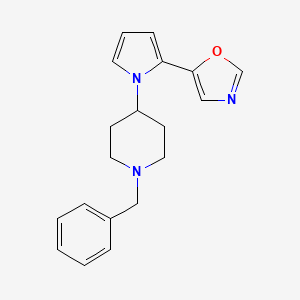
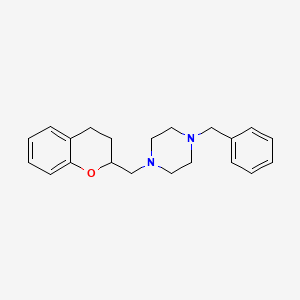
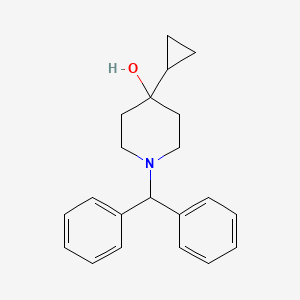
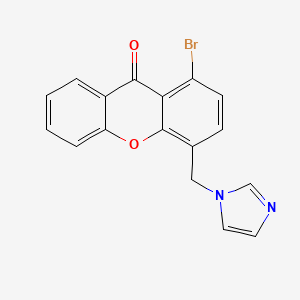
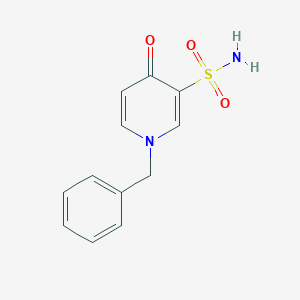
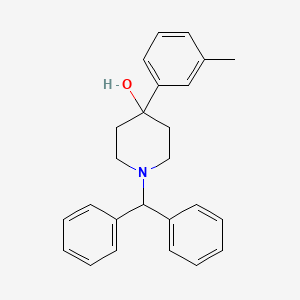
![2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine](/img/structure/B10840295.png)


